molecular formula C8H15N3O B3023330 1-(5-Isobutyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine CAS No. 915925-30-3

1-(5-Isobutyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine

Cat. No.: B3023330
CAS No.: 915925-30-3
M. Wt: 169.22 g/mol
InChI Key: HZQMAIHKWDUFCG-UHFFFAOYSA-N
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Description

1-(5-Isobutyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Isobutyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine typically involves the reaction of 5-isobutyl-1,2,4-oxadiazole with N-methylmethanamine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems can help in maintaining consistent reaction parameters, thereby ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Isobutyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxadiazoles with various functional groups.

Scientific Research Applications

1-(5-Isobutyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(5-Isobutyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-Isobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride
  • (5-Isobutyl-1,2,4-oxadiazol-3-yl)methanol
  • N-[(5-Isobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine

Uniqueness

1-(5-Isobutyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-methyl-1-[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c1-6(2)4-8-10-7(5-9-3)11-12-8/h6,9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQMAIHKWDUFCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC(=NO1)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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